molecular formula C7H16ClNO B8186445 cis-3-Amino-cycloheptanol hydrochloride

cis-3-Amino-cycloheptanol hydrochloride

Cat. No.: B8186445
M. Wt: 165.66 g/mol
InChI Key: MUUOZVGDMPWWQU-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Amino-cycloheptanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of cycloheptanol, where an amino group is attached to the third carbon in the cycloheptane ring in the cis configuration, and it is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-cycloheptanol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-cycloheptanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

cis-3-Amino-cycloheptanol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological conditions.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of cis-3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    cis-3-Amino-cyclopentanol hydrochloride: A similar compound with a five-membered ring instead of a seven-membered ring.

    trans-3-Amino-cycloheptanol hydrochloride: The trans isomer of the compound, where the amino group is in the opposite configuration.

    3-Amino-cyclohexanol hydrochloride: A compound with a six-membered ring and an amino group at the third position.

Uniqueness: cis-3-Amino-cycloheptanol hydrochloride is unique due to its seven-membered ring structure and the specific cis configuration of the amino group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

(1S,3R)-3-aminocycloheptan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOZVGDMPWWQU-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C[C@@H](C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.